4-Bromo-3-(trifluoromethyl)phenylacetylene
Overview
Description
4-Bromo-3-(trifluoromethyl)phenylacetylene, also known by its IUPAC name 1-bromo-4-ethynyl-2-(trifluoromethyl)benzene, is an organic compound with the molecular formula C9H4BrF3. It has a molecular weight of 249.03 g/mol
Preparation Methods
The synthesis of 4-Bromo-3-(trifluoromethyl)phenylacetylene typically involves the following steps:
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
4-Bromo-3-(trifluoromethyl)phenylacetylene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids, and reduced to form alkanes or alkenes.
Common Reagents and Conditions: Typical reagents include strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for deprotonation, and palladium catalysts for coupling reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-3-(trifluoromethyl)phenylacetylene has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 4-Bromo-3-(trifluoromethyl)phenylacetylene exerts its effects involves:
Comparison with Similar Compounds
4-Bromo-3-(trifluoromethyl)phenylacetylene can be compared with similar compounds such as:
4-Bromobenzotrifluoride: This compound has a similar trifluoromethyl group but lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
4-Bromo-3-(trifluoromethyl)aniline: This compound contains an amino group instead of an ethynyl group, which significantly alters its chemical properties and reactivity.
2-Bromo-4-(trifluoromethyl)acetophenone: This compound has a ketone group, making it useful in different synthetic applications compared to this compound.
Properties
IUPAC Name |
1-bromo-4-ethynyl-2-(trifluoromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3/c1-2-6-3-4-8(10)7(5-6)9(11,12)13/h1,3-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLSRSVRQFESSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)Br)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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